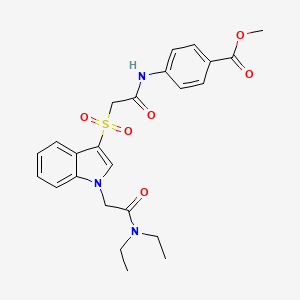

Methyl-4-(2-((1-(2-(Diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H27N3O6S and its molecular weight is 485.56. The purity is usually 95%.

BenchChem offers high-quality methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

Cumarinsulfonamide haben als potenzielle Antitumormittel Aufmerksamkeit erregt. Ihre Fähigkeit, Enzyme zu hemmen und das Wachstum von Krebszellen zu stören, macht sie zu vielversprechenden Kandidaten für die Krebstherapie. Forscher haben verschiedene synthetische Ansätze untersucht, um Cumarinsulfonamid-basierte Gerüste mit hoher therapeutischer Wirksamkeit zu schaffen . Diese Verbindungen können spezifische Krebswege angreifen oder eine breit gefächerte Aktivität gegen verschiedene Krebsarten zeigen.

Kohlenhydratanhydrase-Inhibitoren

Kohlenhydratanhydrasen (CAs) spielen eine wesentliche Rolle in physiologischen Prozessen, einschließlich pH-Regulation und Ionentransport. Cumarinsulfonamide wurden als CA-Inhibitoren untersucht, insbesondere für die CA IX- und XII-Isoformen, die in bestimmten Krebsarten überexprimiert werden. Die Hemmung von CAs kann die Tumorversauerung stören und das Überleben von Krebszellen beeinträchtigen .

Antibakterielle Aktivität

Einige Cumarinsulfonamide weisen antibakterielle Eigenschaften auf. Sie können bakterielle Enzyme oder die Membranintegrität stören, was sie zu potenziellen Kandidaten zur Bekämpfung von bakteriellen Infektionen macht. Weitere Forschung ist erforderlich, um ihre Wirksamkeit gegen bestimmte Bakterienstämme zu untersuchen .

Antifungale Wirkungen

Bestimmte Cumarinsulfonamide zeigen antifungale Aktivität. Sie können fungale Enzyme hemmen oder die Zellwandsynthese stören. Die Untersuchung ihrer Wirksamkeit gegen verschiedene Pilzpathogene könnte zu neuen Antimykotika führen .

Antioxidatives Potenzial

Die antioxidativen Eigenschaften von Cumarinsulfonamiden machen sie interessant für die Bekämpfung von oxidativen Stress-bedingten Krankheiten. Durch das Binden freier Radikale können sie Zellen vor Schäden schützen und zur allgemeinen Gesundheit beitragen .

Antivirale Anwendungen

Obwohl die Forschung in diesem Bereich noch andauert, haben einige Cumarinsulfonamide antivirale Aktivität gezeigt. Sie können Replikations- oder Eintrittsmechanismen von Viren stören. Ihr Potenzial als antivirale Mittel rechtfertigt weitere Untersuchungen .

Wirkmechanismus

Target of action

Compounds with an indole structure, like the one in “methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate”, often interact with various proteins and receptors in the body . The specific targets would depend on the exact structure and properties of the compound.

Mode of action

The compound might interact with its targets through a variety of mechanisms, such as binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway . The exact mode of action would depend on the compound’s structure and the nature of its target.

Biochemical pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets a protein involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular functions .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure and properties. For example, its absorption could be influenced by factors like its solubility and stability, while its distribution could be affected by its size and charge .

Result of action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, it might alter cellular functions, induce or inhibit specific responses, or have cytotoxic effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

Indole derivatives are known to play a significant role in cell biology . They have been found to have various biologically vital properties, including the ability to influence cell function . This can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

methyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S/c1-4-26(5-2)23(29)15-27-14-21(19-8-6-7-9-20(19)27)34(31,32)16-22(28)25-18-12-10-17(11-13-18)24(30)33-3/h6-14H,4-5,15-16H2,1-3H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYSHSPSHJFJGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)

![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)

![1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2387752.png)

![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)

![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)

![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)